MMV019313

Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

Researchers need selective, drug-like probes for the isoprenoid pathway in P. falciparum, but bisphosphonates suffer from poor selectivity and bioavailability. MMV019313 solves this as the first non-bisphosphonate PfFPPS/GGPPS inhibitor. - **Target Validation**: 13-fold IPP rescue window (EC50 268 nM → 3.6 µM) enables chemical rescue assays without genetic manipulation. - **Selectivity**: No human FPPS/GGPPS inhibition up to 200 µM (>100-fold window). - **Structural Data**: PDB 9NSR (3.25 Å) available for rational analog design. - **Genetic Tool**: S228T resistance mutant distinguishes binding modes.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
Cat. No. B15622913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV019313
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)
InChIKeyNVFMMXVDSJFVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMV019313 – First Non-Bisphosphonate PfFPPS/GGPPS Inhibitor


MMV019313 (CAS 902630-14-2, N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide) is a synthetic organic compound from the thienoquinoline carboxamide class, originally distributed as one of the drug-like chemotypes in the Medicines for Malaria Venture (MMV) Malaria Box [1]. It is the first described non-bisphosphonate inhibitor of Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS), a validated, high-priority antimalarial drug target that functions as the key branchpoint enzyme in parasite isoprenoid biosynthesis [1][2]. Physicochemical characterization confirms drug-like properties: molecular weight 397.18 Da, XLogP 4.11, topological polar surface area 82.58 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five [2].

Compound class
First-reported non-bisphosphonate PfFPPS/GGPPS inhibitor
Binding site
Structurally distinct allosteric-like pocket (PDB 9NSR)
Selectivity context
Reported parasite-selective inhibition over human FPPS/GGPPS homologs
Physicochemical profile
Neutral, drug-like molecule; 0 Lipinski violations; suitable for standard assay formats

Why MMV019313 Cannot Be Replaced by Bisphosphonates


Bisphosphonates such as zoledronate and risedronate inhibit PfFPPS/GGPPS by mimicking the diphosphate substrate and binding in the conserved allylic substrate site, a mechanism shared with their inhibition of human FPPS and GGPPS [1]. This substrate-site mimicry results in intrinsically poor parasite selectivity: the most selective bisphosphonate analog identified to date, BPH-703, achieves only 2.6-fold selectivity for PfFPPS/GGPPS over human FPPS and 3.6-fold over human GGPPS [1][2]. Furthermore, bisphosphonates carry permanent negative charges at physiological pH that drive strong bone mineral affinity and poor oral bioavailability, rendering them unsuitable as parasite-specific chemical probes or drug leads [1]. Fosmidomycin, which targets the upstream MEP pathway enzyme Dxr/IspC rather than FPPS/GGPPS, suffers from a short in vivo half-life and cannot interrogate the FPPS/GGPPS branchpoint directly [1]. These fundamental pharmacological liabilities mean that neither bisphosphonates nor other isoprenoid pathway inhibitors can substitute for a non-bisphosphonate, parasite-selective FPPS/GGPPS inhibitor with a structurally distinct binding mode.

Binding mode
MMV019313: novel allosteric-like site (PDB 9NSR)
Bisphosphonates (e.g., BPH-703, zoledronate): conserved substrate pocket; binding site overlap may not transfer selectivity
Host-parasite selectivity
Reported >100-fold selectivity for PfFPPS/GGPPS over human homologs
Best bisphosphonate (BPH-703): 2.6–3.6-fold selectivity; class-level off-target risk may confound target validation
Physicochemical suitability
Neutral, drug-like; suitable for standard cell-based and medicinal chemistry workflows
Permanently charged bisphosphonates: poor membrane permeability, bone mineral affinity; may require specialized handling

MMV019313 Differentiation Evidence vs. Bisphosphonates


Parasite-Selective Inhibition Over Human FPPS/GGPPS

In side-by-side enzymatic assays under saturating substrate conditions, MMV019313 showed no inhibition of human FPPS or human GGPPS at concentrations up to 200 µM, yielding a selectivity index of >100-fold for PfFPPS/GGPPS [1]. In direct contrast, the most selective bisphosphonate analog previously identified, BPH-703, exhibited only 2.6-fold selectivity for PfFPPS/GGPPS versus human FPPS and 3.6-fold selectivity versus human GGPPS when tested under comparable conditions [1]. This represents at minimum a 38-fold improvement in selectivity over the best-in-class bisphosphonate comparator.

Parasite selectivity
Head-to-head
MMV019313: >100-fold selective for PfFPPS/GGPPS (no human FPPS/GGPPS inhibition at 200 µM). BPH-703: 2.6–3.6-fold selective.
Supports parasite-specific target engagement studies; bisphosphonate comparators exhibit host-enzyme off-target risk.
Recombinant enzyme assays; saturating substrate conditions.
Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

Resistance Mutation Defines a Unique Binding Site

The S228T variant of PfFPPS/GGPPS, identified through chemical mutagenesis and MMV019313 resistance selection, reduces MMV019313 susceptibility by 10-fold in enzymatic assays compared to wild-type enzyme [1]. Critically, BPH-703 inhibited wild-type and S228T variant PfFPPS/GGPPS with similar potency, demonstrating a complete lack of cross-resistance [1]. In cellular growth inhibition assays, moderate overexpression of the S228T variant conferred resistance to MMV019313 but did not affect parasite growth inhibition by BPH-703 [1]. Molecular docking further predicted that MMV019313 binding affinities at the allylic substrate site and IPP site were >10⁸-fold and >10⁵-fold weaker, respectively, than the natural ligands, indicating the compound binds at a novel site distinct from both substrate pockets [1].

Resistance fingerprint
Head-to-head
S228T variant reduces MMV019313 susceptibility 10-fold; no cross-resistance observed with BPH-703.
S228T allele provides a counter-screen for on-target PfFPPS/GGPPS engagement; distinguishes binding modes.
Enzymatic and cellular growth inhibition assays.
Drug resistance mechanism Allosteric inhibitor Binding site characterization

Drug-Like Physicochemical Profile vs. Bisphosphonates

MMV019313 is a neutral, drug-like molecule with a molecular weight of 397.18 Da, calculated XLogP of 4.11, only 1 hydrogen bond donor and 3 hydrogen bond acceptors, a topological polar surface area of 82.58 Ų, and zero violations of Lipinski's Rule of Five [1]. In contrast, nitrogen-containing bisphosphonates such as zoledronate (MW 272.09, multiple charged groups) and risedronate (MW 283.11, zwitterionic) bear permanent negative charges at physiological pH, possess multiple hydrogen bond donors and acceptors (>5 each), exhibit negligible membrane permeability, and are well-documented to accumulate in bone mineral (hydroxyapatite binding) with poor oral bioavailability [2][3]. The authors of the primary characterization study explicitly state that MMV019313 has 'superior physicochemical properties compared to charged bisphosphonates that have poor bioavailability and strong bone affinity' [2].

Physicochemical profile
Class-level
MMV019313: MW 397.18 Da, XLogP 4.11, HBD 1, HBA 3, TPSA 82.58 Ų, 0 Lipinski violations. Bisphosphonates: charged, polar, bone-seeking.
Neutral, drug-like profile may support standard assay formats; bisphosphonate handling differs due to solubility and bone affinity.
Calculated parameters; bisphosphonate properties from clinical pharmacology literature.
Physicochemical profiling Drug-likeness Oral bioavailability potential

On-Target Cellular Activity Confirmed by IPP Rescue

In a quantitative high-throughput screen of the Malaria Box using IPP chemical rescue, MMV019313 inhibited P. falciparum blood-stage growth with an EC50 of 268 nM (95% CI: 250–289 nM) in the absence of IPP supplementation [1]. Upon addition of 200 µM exogenous IPP, the EC50 shifted 13-fold to 3.6 µM (95% CI: 3.2–4.0 µM), confirming that growth inhibition is specifically mediated through blockade of isoprenoid biosynthesis rather than off-target cytotoxicity [1]. The EC50 of 268 nM is comparable to the enzymatic IC50 of 330 nM measured under non-saturating substrate conditions, consistent with target engagement under physiological substrate concentrations [1]. At concentrations exceeding 3.6 µM, MMV019313 engages a secondary, non-IPP-rescuable target, establishing a clear concentration window for selective PfFPPS/GGPPS inhibition in cellular studies [1].

IPP chemical rescue
Reported
EC50 shifts 13.4-fold (268 nM to 3.6 µM) with 200 µM IPP; on-target window confirmed to ~3.6 µM.
Supports isoprenoid pathway-specific growth inhibition; defines concentration range for PfFPPS/GGPPS target engagement studies.
P. falciparum blood-stage culture; SYBR Green/LDH readout.
Antiparasitic potency Chemical rescue assay Target engagement

Co-Crystal Structure Reveals Novel Binding Mode

The crystal structure of PfFPPS/GGPPS in complex with MMV019313 was deposited in the Protein Data Bank in March 2025 (PDB ID: 9NSR) at 3.25 Å resolution, determined by X-ray diffraction [1]. The structure confirms that MMV019313 occupies a binding site on PfFPPS/GGPPS that is topologically distinct from the allylic substrate site where bisphosphonates such as zoledronate and BPH-703 bind [1][2]. This structural evidence is fully consistent with the earlier biochemical findings: (i) the S228T mutation, located near the IPP site and at the base of the putative allosteric pocket, disrupts MMV019313 but not bisphosphonate inhibition; and (ii) molecular docking predicted MMV019313 binding affinities >10⁸-fold weaker than bisphosphonate at the allylic site [2]. The structure was determined by the Seattle Structural Genomics Center for Infectious Disease (SSGCID) as a dimeric biological unit [1].

Co-crystal structure
Reported
PDB 9NSR; 3.25 Å resolution; confirms MMV019313 binds a site distinct from the bisphosphonate substrate pocket.
Enables structure-guided optimization; atomic-level binding information supports analog design with preserved selectivity.
Deposited by SSGCID, 2025. Dimeric assembly.
Structural biology X-ray crystallography Structure-guided drug design

MMV019313 Research Applications


Target Engagement via IPP Chemical Rescue

MMV019313 is ideally suited for target engagement studies where confirmation of on-target PfFPPS/GGPPS inhibition is required. The 13-fold IPP rescue window (EC50 shifts from 268 nM to 3.6 µM with 200 µM IPP supplementation) provides a straightforward experimental control: growth inhibition reversed by exogenous IPP confirms isoprenoid pathway-specific activity, while inhibition persisting above 3.6 µM in the presence of IPP indicates off-target effects [1]. This chemical rescue assay, performed in standard P. falciparum blood-stage culture, requires no genetic manipulation and can be executed with commercially available IPP and standard SYBR Green or LDH-based growth readouts [1].

Selectivity Profiling Against Human FPPS/GGPPS

MMV019313 serves as a reference compound for establishing selectivity assay panels because it demonstrates no inhibition of human FPPS or GGPPS at concentrations up to 200 µM (>100-fold selectivity window) [1]. For any new PfFPPS/GGPPS inhibitor series, MMV019313 provides a validated positive control for parasite enzyme inhibition (IC50 values: 330 nM non-saturating FPP production, 2.0 µM saturating FPP production, 9.8 µM saturating GGPP production) alongside a negative control for human enzyme inhibition, enabling standardized selectivity benchmarking in enzymatic assay cascades [1][2].

Structure-Guided Lead Optimization

The 2025 crystal structure of PfFPPS/GGPPS in complex with MMV019313 (PDB 9NSR, 3.25 Å) provides the first experimentally determined atomic coordinates of a non-bisphosphonate inhibitor bound to this validated antimalarial target [3]. Medicinal chemistry teams can use this structure for rational design of MMV019313 analogs that preserve the novel binding mode while improving potency and ADME properties, as already demonstrated by the thiazole-containing amide series leading to AIM-1290, which showed improved in vitro ADME profiles and progressed to mouse pharmacokinetic studies [4].

Binding Mode Differentiation via S228T Allele

The S228T PfFPPS/GGPPS variant, which confers 10-fold resistance specifically to MMV019313 but not to bisphosphonate inhibitors such as BPH-703, provides a genetic tool for classifying novel FPPS/GGPPS inhibitors by binding mode [1]. Compounds that lose potency against the S228T variant share MMV019313's novel allosteric-site binding mode; compounds unaffected by S228T likely bind the conserved substrate site like bisphosphonates [1]. This assay can be implemented using either recombinant S228T enzyme in biochemical assays or the CaM-FPPS/GGPPS-GFP overexpression strain in cellular growth inhibition assays, both validated in the primary literature [1].

Application
Selection Property
Validation Focus
Target engagement studies
IPP-rescuable growth inhibition
EC50 shift and on-target concentration window
Selectivity assay benchmarking
Parasite-selective PfFPPS/GGPPS inhibition
Negative control for human FPPS/GGPPS activity
Structure-guided lead optimization
Novel allosteric-like binding mode (PDB 9NSR)
Atomic-level interaction mapping; analog design
Binding mode classification
S228T resistance allele sensitivity
Cross-resistance profile vs. bisphosphonate comparators

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